molecular formula C15H12ClN5O B2460020 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396676-02-0

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2460020
CAS No.: 1396676-02-0
M. Wt: 313.75
InChI Key: XNKRJFQTMBRSTM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 4-chlorobenzonitrile with sodium azide to form 4-chlorophenyl tetrazole. This intermediate is then reacted with N-methyl-N-phenylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-methyl-N-phenyl-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives such as:

    5-phenyl-1H-tetrazole: Known for its use in pharmaceuticals as an antihypertensive agent.

    2-methyl-2H-tetrazole-5-carboxylic acid: Used as an intermediate in the synthesis of various drugs.

    4-chlorophenyl-1H-tetrazole: Studied for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other tetrazole derivatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-methyl-N-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c1-20(12-5-3-2-4-6-12)15(22)14-17-19-21(18-14)13-9-7-11(16)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKRJFQTMBRSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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